Bedaquiline, also known by its developmental code names TMC207 and R207910, is a diarylquinoline categorized as a novel oral antimycobacterial agent [, ]. This classification stems from its unique mechanism of action that targets the energy production process within mycobacteria, specifically the mycobacterial adenosine triphosphate (ATP) synthase [, ]. This distinct approach to combating mycobacterial infections makes Bedaquiline a valuable tool in scientific research, especially in exploring new strategies to combat drug-resistant tuberculosis (TB) [, ].
Bedaquiline exerts its antimycobacterial activity through a unique mechanism: the inhibition of mycobacterial ATP synthase [, , ]. ATP synthase plays a crucial role in cellular energy production by synthesizing ATP, the primary energy currency of cells. By binding to the transmembrane component of ATP synthase, Bedaquiline disrupts electron transport, thereby preventing ATP synthesis [, , ]. This inhibition effectively cuts off the energy supply of Mycobacterium tuberculosis, leading to bacterial death [, , ]. This unique mechanism makes Bedaquiline effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis [, ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: